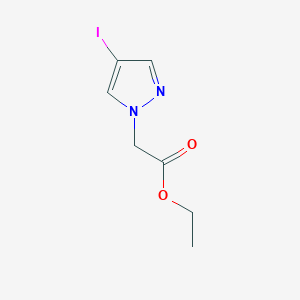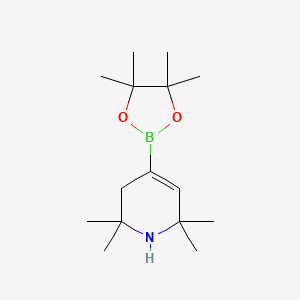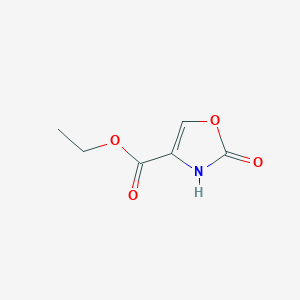![molecular formula C14H12N2O4 B1421270 Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate CAS No. 1033202-47-9](/img/structure/B1421270.png)
Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate
描述
Dimethyl [3,3’-bipyridine]-6,6’-dicarboxylate is a chemical compound with the molecular formula C14H12N2O4 . It is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II) and Zn (II) .
Molecular Structure Analysis
The molecular structure of Dimethyl [3,3’-bipyridine]-6,6’-dicarboxylate consists of two pyridyl rings with carboxylic acid groups. The InChI code for this compound is 1S/C14H12N2O4/c1-19-13(17)11-5-3-9(7-15-11)10-4-6-12(16-8-10)14(18)20-2/h3-8H,1-2H3 .
Physical And Chemical Properties Analysis
The molecular weight of Dimethyl [3,3’-bipyridine]-6,6’-dicarboxylate is 272.26 g/mol . It has a topological polar surface area of 25.8 Ų . The compound has a complexity of 161 and is covalently bonded .
科学研究应用
Copper(I) Complexes in Dye-Sensitized Solar Cells
Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate is utilized in the synthesis of copper(I) complexes, which are subsequently applied in copper-based dye-sensitized solar cells (DSCs). These complexes exhibit potential in enhancing the efficiency and effectiveness of DSCs, making them a topic of keen interest in renewable energy research (Constable et al., 2009).
Synthetic Approach in Organic Chemistry
A notable achievement in organic synthesis is the development of a practical bromination method for producing Dimethyl 6,6’-bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate from dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate. This synthesis process is significant for its efficiency and reduced impurity profile (Ou, Ruonan & Wang, 2019).
Crystal Structure Analysis in Coordination Chemistry
The compound's crystal structure has been extensively studied, particularly in its uncoordinated form and when forming copper(I) coordination complexes. These studies are crucial for understanding the molecular arrangement and its implications in coordination chemistry (Blake et al., 2007).
Application in Lanthanide Chelators
Research has also focused on the synthesis of bifunctional lanthanide chelators using dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate. This application is significant in the field of bioconjugation and the development of new biomedical imaging agents (Havas et al., 2007).
Development of Tethered Bipyridine Ligands
The compound is instrumental in creating tethered bipyridine ligands, which are versatile starting materials for synthesizing functionalized 2,2'-bipyridines. This aspect is particularly relevant in bioconjugation and the development of complex molecular architectures (Havas et al., 2009).
Spin State Effects in Iron(II) and Nickel(II) Complexes
The compound has been studied for its role in influencing the spin state of iron(II) and nickel(II) complexes. These studies contribute to the understanding of magnetic properties in coordination compounds (Onggo & Goodwin, 1991).
Crystal Structure and Hirshfeld Surface Analysis
Hirshfeld surface analysis has been applied to the crystal structure of dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate to understand intermolecular interactions in the solid state. This research is significant for materials science and crystal engineering (Różycka-Sokołowska et al., 2013).
Synthesis and Oxidation Studies
The compound has been used as a precursor in the synthesis of various bipyridines, highlighting its role as a versatile intermediate in organic synthesis (Hünig & Wehner, 1989).
Photoreduction Studies in Ruthenium Complexes
Research into the photoreduction properties of ruthenium complexes using bipyridine derivatives, including dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate, is notable for its implications in photochemistry and solar energy conversion (Launikonis et al., 1986).
Coordination Chemistry with Rare and Alkaline Earth Metals
The compound has been investigated for its coordination behavior and network formation with rare and alkaline earth metals, contributing to the development of new materials with unique properties (Kelly et al., 2008).
属性
IUPAC Name |
methyl 5-(6-methoxycarbonylpyridin-3-yl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)11-5-3-9(7-15-11)10-4-6-12(16-8-10)14(18)20-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOFOEHKVAYSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=CN=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674438 | |
| Record name | Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate | |
CAS RN |
1033202-47-9 | |
| Record name | Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B1421187.png)







![4'-Methyl-[1,4']bipiperidinyl dihydrochloride](/img/structure/B1421198.png)




